3-(Naphthalen-2-yl)-1-benzofuran-5-ol
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Overview
Description
Naphthalene derivatives are a class of compounds that have been studied for their diverse biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal . They are known to have interesting structures and a variety of biological properties .
Synthesis Analysis
The synthesis of naphthalene-substituted aromatic esters has been achieved via Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process has been realized with aryl imidates and oxa bicyclic alkenes .Molecular Structure Analysis
The structure of naphthalene derivatives can be confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .Chemical Reactions Analysis
Naphthalene derivatives have been synthesized fruitfully via a regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For example, the log Pow of a compound can be determined using the OECD Test Guideline 107 .Scientific Research Applications
Cognitive and Antihypoxic Activities
Research has explored the use of derivatives of bicyclic arenes, including naphthalene and benzofuran compounds, in cognitive enhancement and antihypoxic activities. One study found that certain derivatives showed promising results in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice, with some compounds exhibiting significantly better performance compared to existing drugs like tacrine (Ono et al., 1995).
Histamine H3 Receptor Antagonists
4-[6-(2-Tertiaryaminoethyl)naphthalen-2-yl]benzonitriles, designed around a naphthalene core to enhance lipophilicity and CNS penetration compared to a benzofuran series, showed potential as histamine H3 receptor antagonists. These compounds exhibited high potency and selectivity, indicating potential therapeutic applications (Black et al., 2007).
Crystallographic Studies
Crystallography studies have been conducted on compounds like 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one to understand their molecular structures. These studies revealed specific dihedral angles between naphthalene and benzofuran ring systems and identified intermolecular interactions that influence the formation of molecular chains (Silambarasan et al., 2011).
Photochromic Properties
Naphthofurans, including those substituted with hydroxy groups, have been explored for their photochromic properties. Such compounds can form photochromic benzochromenes, which show color changes under UV-irradiation, suggesting applications in optical materials and photonics (Aiken et al., 2014).
Gold-Catalyzed Synthesis
Gold-catalyzed reactions have been used to synthesize naphthalene-substituted fused cyclopropanes and acenaphthenes. This research offers insights into the synthesis of complex organic structures, potentially useful in material science and organic chemistry (Ikeuchi et al., 2019).
Analgesic Properties
Certain derivatives, such as 1-(1-Alkyl-6-substituted-1H-benzimidazol-2-yl)-naphthalen-2-ols, have been synthesized and evaluated for analgesic properties. Research indicates significant pain threshold increase in rats, suggesting potential medicinal applications (Dixit et al., 2013).
OLED Applications
Naphthalene–benzofuran compounds have been investigated for their use in organic light-emitting devices (OLEDs). Studies show their potential in creating deep-blue and hybrid white emitting devices, highlighting their significance in display technology (Yang et al., 2013).
Anticancer Evaluation
Compounds like 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole have been synthesized and evaluated for anticancer properties. Certain compounds showed notable activity against breast cancer cell lines, indicating potential therapeutic uses (Salahuddin et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-naphthalen-2-yl-1-benzofuran-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-15-7-8-18-16(10-15)17(11-20-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRXEYFQEMYFRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=COC4=C3C=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yl)-1-benzofuran-5-ol |
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